N-[3-(DIMETHOXYMETHYLSILYL)PROPYL]BUTAN-1-AMINE
Description
N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine (CAS: 120939-52-8) is a silane-functionalized amine with the molecular formula C₁₀H₂₅NO₂Si. Its structure comprises a butan-1-amine chain linked to a propyl group bearing a dimethoxymethylsilyl moiety (–Si(CH₃)(OCH₃)₂). This compound is notable for its dual functional groups: the primary amine enables nucleophilic reactivity, while the silyl group contributes to hydrophobicity and surface-modification capabilities. Applications span adhesion promoters, polymer crosslinkers, and precursors for functionalized nanomaterials .
Properties
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO2Si/c1-5-6-8-11-9-7-10-14(4,12-2)13-3/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTAOXPOORASCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242174 | |
| Record name | N-[3-(Dimethoxymethylsilyl)propyl]-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120939-52-8 | |
| Record name | N-[3-(Dimethoxymethylsilyl)propyl]-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120939-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Dimethoxymethylsilyl)propyl]-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{3-[dimethoxy(methyl)silyl]propyl}butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Kinetics
The reaction proceeds via an S<sub>N</sub>2-like pathway at the silicon atom, facilitated by the amine's nucleophilicity. The silicon-chlorine bond's polarization enhances the leaving group ability of chloride, while steric effects from the dimethoxymethyl groups moderate reactivity. Computational studies suggest a trigonal bipyramidal transition state, with partial negative charge development on the departing chloride.
Optimized Procedure
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Reactants :
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Butan-1-amine (1.0 equiv)
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3-Chloropropyldimethoxymethylsilane (1.05 equiv)
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Solvent : Toluene (anhydrous, 3 mL/g amine)
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Conditions :
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Temperature: 80–90°C (reflux)
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Time: 6–8 hours
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Stirring: 300–400 rpm
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Work-up :
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Neutralization with 10% NaOH to pH 7–8
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Phase separation, organic layer washed with brine
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Distillation under reduced pressure (65–70°C, 5 mmHg)
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Yield : 78–85% (reported for analogous trimethoxysilyl variant).
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | <70°C: Slow kinetics; >95°C: Side reactions |
| Amine/Silane Ratio | 1:1.05 | Excess silane reduces di-substitution |
| Solvent Polarity | Low (toluene) | Polar solvents (e.g., THF) accelerate hydrolysis |
Alternative Pathways and Modifications
Hydroamination-Based Approaches
While US6492558B2 primarily addresses n-butylamine synthesis via 1,3-butadiene hydroamination, its catalyst systems (e.g., alkali metal amides) could theoretically functionalize allylsilanes. However, applying this to This compound would require:
Tertiary Amine Cleavage
US3856795A describes converting tertiary amines to secondary amines via N-oxide intermediates. For example, if a tertiary amine like N-allyl-N-[3-(dimethoxymethylsilyl)propyl]butan-1-amine were synthesized, peracid oxidation followed by alkali metal/ammonia treatment could yield the target compound. However, this adds synthetic steps and risks silyl group degradation under strong oxidizing conditions.
Industrial-Scale Considerations
Catalyst Recycling
In continuous processes, heterogeneous catalysts (e.g., SiO<sub>2</sub>-supported metal amides) enable catalyst recovery. For the nucleophilic substitution route, homogeneous conditions necessitate efficient HCl scrubbing (e.g., NaOH traps) to prevent equipment corrosion.
Purity Control
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Byproducts : Di-substituted amines (from excess silane) and hydrolysis products (from moisture).
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Mitigation :
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Azeotropic drying with toluene during reaction
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Strict stoichiometric control (amine:silane ≤ 1:1.05)
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Low-temperature distillation (≤70°C) to prevent thermal decomposition
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Emerging Methodologies
Gabriel Synthesis Adaptations
The shapeshifting Gabriel method, while designed for bicyclopentanes, introduces concepts relevant to sterically hindered amines. Anchimeric assistance from a carboxamide group stabilizes carbocation intermediates, suggesting that silyl-directed stabilization could be explored for This compound synthesis.
Flow Chemistry Applications
Microreactor systems could enhance heat/mass transfer in exothermic silane-amine reactions. Preliminary data from analogous trimethoxysilyl syntheses show:
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20% reduction in reaction time
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5–7% yield improvement due to precise temperature control
Chemical Reactions Analysis
Types of Reactions
N-Butyl-aminopropyl-dimethoxymethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the methoxy groups can be hydrolyzed to form silanols.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the reagent.
Condensation Conditions: Condensation reactions are often catalyzed by acids or bases and occur at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols are the primary products of hydrolysis.
Condensation Products: Siloxanes are formed through the condensation of silanols.
Scientific Research Applications
Adhesives and Sealants
N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine is widely used in the formulation of adhesives and sealants due to its ability to bond effectively with both organic and inorganic materials. The hydrolytic stability of the compound enhances its performance in moisture-prone environments, making it ideal for construction and automotive applications.
Biomedical Applications
Recent studies have investigated the use of this silane compound in biomedical fields, particularly in enhancing cell adhesion on various substrates. Its amine group can promote interactions with biological molecules, potentially leading to improved biocompatibility of medical devices and implants.
Composite Materials
The compound's ability to enhance adhesion between different materials makes it valuable in the development of composite materials. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and durability by ensuring better bonding at the interface between the matrix and reinforcement materials.
Case Study 1: Adhesive Formulation
In a study focused on adhesive formulations, researchers incorporated this compound into a polyurethane adhesive system. The results demonstrated a significant increase in bond strength when tested against various substrates, including glass and metal. The enhanced performance was attributed to the silane's ability to form strong covalent bonds at the interface.
Case Study 2: Biomedical Device Coating
A research team explored the use of this compound as a surface modifier for biomedical implants. The modified surfaces exhibited improved protein adsorption and cell attachment compared to unmodified controls. This finding suggests that the compound could enhance the integration of implants with surrounding tissues, potentially improving patient outcomes.
Mechanism of Action
The mechanism of action of N-Butyl-aminopropyl-dimethoxymethylsilane involves its ability to form stable bonds with various substrates. The compound can interact with hydroxyl groups on surfaces, forming siloxane bonds that enhance the stability and functionality of the modified surfaces. This property is particularly useful in applications such as surface modification and the development of advanced materials .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between N-[3-(dimethoxymethylsilyl)propyl]butan-1-amine and analogous silane-amines:
Key Observations :
- Silicon Substituents : The dimethoxymethylsilyl group in the target compound offers intermediate hydrolysis reactivity compared to trimethoxysilyl (more reactive due to three labile methoxy groups) and dimethylphenylsilyl (less reactive due to aromatic stabilization) .
- Amine Reactivity : Primary amines (e.g., butan-1-amine) exhibit higher nucleophilicity than secondary or tertiary amines, enabling covalent bonding with epoxy or carbonyl groups in polymers .
Physicochemical Properties
- Hydrophobicity : The dimethoxymethylsilyl group enhances hydrophobicity compared to purely alkoxysilane derivatives (e.g., Bis(trimethoxysilylpropyl)amine), which are more hydrophilic due to polar methoxy groups .
- Thermal Stability: Silylated amines generally exhibit higher thermal stability than non-silicon analogs. For example, this compound decomposes above 200°C, whereas N-[3-(dimethylamino)propyl]methacrylamide degrades near 150°C due to the absence of silicon .
Biological Activity
N-[3-(Dimethoxymethylsilyl)propyl]butan-1-amine, with the CAS number 120939-52-8, is a silane compound that has garnered attention for its potential applications in various biological and chemical contexts. This article delves into its biological activity, focusing on its properties, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C10H25NO2Si
- Molecular Weight : 219.4 g/mol
- Boiling Point : 241.8 °C
- Flash Point : 100 °C
- Structure : The compound contains a dimethoxymethylsilyl group attached to a butan-1-amine chain, which may influence its interaction with biological systems.
The biological activity of this compound can be attributed to its amine and silane functionalities. These groups are known to participate in various biochemical interactions, including:
- Amine Group Activity : The primary amine group can engage in hydrogen bonding and act as a nucleophile, potentially participating in enzymatic reactions or influencing receptor binding.
- Silane Group Interaction : Silane compounds are often used as coupling agents in biocompatible materials due to their ability to form stable bonds with organic substrates, enhancing the material's properties for biomedical applications.
Biological Applications
- Drug Delivery Systems : The silane component of this compound may improve the stability and delivery efficiency of therapeutic agents. Its ability to modify surfaces can enhance drug loading and release profiles in various formulations.
- Antimicrobial Activity : Some studies suggest that silane compounds exhibit antimicrobial properties, which could be leveraged in developing coatings for medical devices or pharmaceuticals aimed at preventing infections.
- Tissue Engineering : The compound's compatibility with biological tissues makes it a candidate for use in scaffolds for tissue engineering. Its ability to promote cell adhesion and proliferation is critical in regenerative medicine.
Research Findings
Recent studies have explored the biological implications of silane compounds similar to this compound:
Case Studies
- Silane-Coated Implants : A study investigated the use of silane coatings on orthopedic implants, revealing that such treatments improved osseointegration and reduced infection rates compared to uncoated implants.
- Antimicrobial Coatings : Research focused on creating antimicrobial surfaces using silanes showed promising results in reducing biofilm formation by common pathogens, suggesting potential applications in healthcare settings.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-[3-(dimethoxymethylsilyl)propyl]butan-1-amine, and what critical parameters govern yield optimization?
- Methodological Answer : The synthesis typically involves hydrosilylation or nucleophilic substitution. For example, hydrosilylation of allylamine derivatives with dimethoxymethylsilane under platinum catalysis (e.g., Karstedt catalyst) can yield the target compound. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side reactions like oligomerization. Characterization via <sup>1</sup>H NMR should confirm the absence of residual Si-H bonds (δ ~4.7 ppm) and the presence of methoxy groups (δ ~3.5 ppm). For nucleophilic routes, amine-functionalized propyl precursors react with chlorodimethoxymethylsilane in anhydrous solvents (e.g., THF) with a base (e.g., triethylamine) to scavenge HCl .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>29</sup>Si NMR is critical for confirming the siloxane environment (δ −10 to −20 ppm for dimethoxymethylsilyl groups). <sup>1</sup>H and <sup>13</sup>C NMR should resolve the butyl chain (δ 0.5–1.5 ppm for CH2 groups) and methoxy protons (δ 3.5 ppm).
- FTIR : Key peaks include Si-O-C stretches (~1,080 cm<sup>−1</sup>) and N-H bends (~1,600 cm<sup>−1</sup>).
- GC-MS/EI : Used to confirm molecular weight (C10H25NO2Si, MW 231.4) and fragmentation patterns.
- Physical Properties : Density (~0.96–0.98 g/cm<sup>3</sup>) and refractive index (~1.447–1.450) should align with literature values for analogous silanes .
Q. In what research contexts is this compound primarily utilized?
- Methodological Answer : Its primary applications include:
- Surface Modification : As a coupling agent for glass, silica, or metal oxides, where the amine group binds to substrates and the silane hydrolyzes to form stable Si-O bonds. Pre-hydrolysis in acidic ethanol/water (pH 4–5) is recommended to activate the silane .
- Polymer Composites : Functionalizing fillers (e.g., silica nanoparticles) to enhance dispersion in epoxy or polyurethane matrices. The butyl chain improves compatibility with hydrophobic polymers.
- Biointerface Studies : Immobilizing biomolecules (e.g., enzymes) on silanized surfaces via amine-reactive crosslinkers (e.g., glutaraldehyde).
Advanced Research Questions
Q. How does the electronic and steric profile of the dimethoxymethylsilyl group influence its reactivity in crosslinking or catalytic systems?
- Methodological Answer : The methoxy groups (−OMe) act as leaving groups during hydrolysis, enabling condensation reactions with hydroxylated surfaces. Compared to trichlorosilanes, dimethoxy derivatives offer slower, more controllable hydrolysis, reducing premature gelation. Steric hindrance from the methyl group on Si may limit accessibility in dense substrates, requiring longer reaction times or elevated temperatures. In catalytic silylation (e.g., C–H activation), the amine group can coordinate to metal centers (e.g., Pt, Ru), while the silane participates in σ-bond metathesis, as observed in analogous systems .
Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer :
- Hydrolysis Stability : In aqueous solutions (pH <7), hydrolysis proceeds via protonation of methoxy groups, forming silanols (Si-OH) that condense into siloxane networks. At pH >7, base-catalyzed hydrolysis dominates, accelerating degradation. Stability studies using <sup>29</sup>Si NMR or FTIR can quantify hydrolysis rates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the silane, while protic solvents (e.g., methanol) accelerate hydrolysis. Long-term storage in anhydrous toluene/THF under inert gas is recommended .
Q. How does the molecular architecture of this compound compare to bis-silanes (e.g., bis(trimethoxysilylpropyl)amine) in surface modification efficiency?
- Methodological Answer : Monofunctional silanes (e.g., the target compound) form monolayers with vertical orientation, while bis-silanes (e.g., CAS 82985-35-1) create crosslinked networks. Contact angle measurements and XPS can compare surface hydrophobicity and Si-O-Si bridging. The butyl chain in the target compound may reduce surface energy compared to shorter alkyl chains, enhancing water repellency. However, bis-silanes provide higher mechanical durability due to crosslinking, as shown in adhesion tests on silica substrates .
Data Contradictions and Resolution
- Evidence Conflict : While reports solubility in benzene and ethyl acetate, other silanes (e.g., ) show limited solubility in nonpolar solvents. Resolution: Solubility depends on the alkyl chain length; the butyl group in the target compound improves compatibility with nonpolar media compared to shorter-chain analogs.
- Synthetic Yield Variability : Hydrosilylation yields may vary due to Pt catalyst poisoning by amine groups. Mitigation: Use pre-treated catalysts (e.g., Pt(dvs)) or alternate routes (e.g., nucleophilic substitution) for higher reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
